molecular formula C15H17ClN2O2 B11588577 3-(2-chlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11588577
M. Wt: 292.76 g/mol
InChI Key: VNRFKFWZUKAPOV-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a diethylamino group, and a methyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 2-chlorobenzoyl chloride with diethylamine in the presence of a base such as triethylamine can yield the desired oxazole ring.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Final Assembly: The final compound is obtained by coupling the chlorophenyl group with the oxazole ring through appropriate coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the oxazole ring or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

3-(2-chlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(4-chlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N,N-diethyl-5-methyl-1,2-thiazole-4-carboxamide

Uniqueness

3-(2-chlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to the specific positioning of the chlorophenyl group and the presence of the oxazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

3-(2-chlorophenyl)-N,N-diethyl-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H17ClN2O2/c1-4-18(5-2)15(19)13-10(3)20-17-14(13)11-8-6-7-9-12(11)16/h6-9H,4-5H2,1-3H3

InChI Key

VNRFKFWZUKAPOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C

Origin of Product

United States

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